molecular formula C13H26O2 B12669056 Butyl isononanoate CAS No. 97259-92-2

Butyl isononanoate

Cat. No.: B12669056
CAS No.: 97259-92-2
M. Wt: 214.34 g/mol
InChI Key: KDRCJAKUDFVQLB-UHFFFAOYSA-N
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Description

Butyl isononanoate is a branched-chain ester derived from butanol and isononanoic acid. Registered under the EINECS number 306-457-5 as of May 31, 2018 , it is characterized by its molecular formula (estimated as C₁₃H₂₆O₂) and molecular weight of approximately 214 g/mol.

Properties

CAS No.

97259-92-2

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

butyl 7-methyloctanoate

InChI

InChI=1S/C13H26O2/c1-4-5-11-15-13(14)10-8-6-7-9-12(2)3/h12H,4-11H2,1-3H3

InChI Key

KDRCJAKUDFVQLB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl isononanoate is typically synthesized through the esterification reaction between butanol and isononanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The reaction can be represented as follows:

C4H9OH+C9H19COOHC9H19COOC4H9+H2O\text{C}_4\text{H}_9\text{OH} + \text{C}_9\text{H}_{19}\text{COOH} \rightarrow \text{C}_9\text{H}_{19}\text{COO}\text{C}_4\text{H}_9 + \text{H}_2\text{O} C4​H9​OH+C9​H19​COOH→C9​H19​COOC4​H9​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The crude ester product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

Butyl isononanoate undergoes acidic or basic hydrolysis , breaking into its parent alcohol (butanol) and carboxylic acid (isononanoic acid).

Acid-Catalyzed Hydrolysis

  • Mechanism : Protonation of the ester oxygen, followed by water nucleophilic attack and elimination of the alcohol .

  • Conditions :

    • Temperature: Elevated (e.g., 80–100°C).

    • Catalyst: Mineral acids (HCl, H₂SO₄).

Base-Catalyzed Hydrolysis

  • Mechanism : Deprotonation of the ester oxygen, nucleophilic attack by hydroxide, and elimination of the alcohol .

  • Conditions :

    • Temperature: Moderate (e.g., 50–70°C).

    • Catalyst: Alkaline solutions (NaOH, KOH).

Transesterification

This compound can participate in transesterification with other alcohols or acids under catalytic conditions. While direct data for this compound is limited, analogous reactions for other esters (e.g., butyl acetate) suggest:

  • Mechanism : Alcohol (e.g., methanol) reacts with the ester to form a new ester and regenerate butanol .

  • Catalysts : Acidic solids (e.g., zeolites) or enzymes .

Biodegradation

  • Pathway : this compound may hydrolyze into butanol and isononanoic acid, both of which undergo microbial degradation.

  • Butanol Biodegradation :

    • Rapid elimination from biological systems (e.g., blood t₁/₂ = 0.41 minutes) .

    • Complete hydrolysis of butyl acetate to butanol and acetic acid under physiological conditions .

Persistence in the Environment

  • Partitioning :

    • Log Kow : 0.88 (indicating moderate hydrophobicity) .

    • Water Solubility : ~77,000 mg/L (suggesting partial solubility in aqueous systems) .

FT-IR Monitoring

Esterification reactions (e.g., butyl acetate synthesis) are often tracked via FT-IR spectroscopy to monitor:

  • C=O Stretching : Shift from carboxylic acid (~1700 cm⁻¹) to ester (~1729 cm⁻¹) .

  • Reaction Progress : Depletion of acid C=O and formation of ester C=O .

Kinetic Studies

For analogous esters (e.g., n-butyl acetate):

  • Second-Order Kinetics : Observed in catalytic reactions with isocyanates .

  • Temperature Dependence : Rate constants increase with temperature, following Arrhenius behavior .

Industrial Uses

  • Plasticizers : Enhances flexibility in polymers.

  • Lubricants : Low-temperature stability due to branched alkyl chain .

Toxicological Profile

  • Butyl Alcohol : Low acute toxicity (oral LD₅₀ > 1,000 mg/kg in rats) .

  • Metabolites : Rapidly eliminated from biological systems .

Scientific Research Applications

Butyl isononanoate has a wide range of applications in scientific research and industry:

    Cosmetics and Personal Care: Used as an emollient in skincare and haircare products to provide a smooth, non-greasy feel.

    Pharmaceuticals: Acts as a solvent and carrier for active ingredients in topical formulations.

    Industrial Applications: Used as a plasticizer in the production of polymers and resins.

Mechanism of Action

The primary mechanism of action of butyl isononanoate in cosmetic formulations is its ability to form a thin, occlusive layer on the skin or hair surface. This layer helps to retain moisture and provides a smooth, silky feel. The compound interacts with the lipid components of the skin barrier, enhancing its emollient properties.

Comparison with Similar Compounds

Structural and Physical Properties

Butyl isononanoate’s branched structure differentiates it from linear esters like butyl acetate. The branching reduces crystallinity, improving spreadability and solubility in formulations. Key comparisons include:

Table 1: Structural and Physical Properties

Compound Alcohol Moiety Acid Moiety Molecular Weight (g/mol) Key Applications
This compound Butanol Isononanoic acid ~214 Polymers, coatings
Butyl acetate Butanol Acetic acid 116.16 Solvents, adhesives
Isononyl isononanoate Isononanol Isononanoic acid ~298 Cosmetic emollients
Cetearyl isononanoate Cetearyl alcohol Isononanoic acid ~368 Makeup removers

Notes: Data on boiling points and density are unavailable in the provided evidence.

Biological Activity

Butyl isononanoate is an ester compound derived from isononanoic acid and butanol. It is primarily used in cosmetic formulations, lubricants, and as a plasticizer. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic uses.

  • Chemical Formula : C12H24O2
  • Molecular Weight : 200.32 g/mol
  • Appearance : Colorless liquid with a fruity odor

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In a comparative study of various esters, it was found that this compound effectively inhibited the growth of several pathogenic bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli300 µg/mL
Pseudomonas aeruginosa200 µg/mL

These findings suggest that this compound could be a potential candidate for use in antibacterial formulations, particularly in cosmetic products aimed at preventing acne and other skin infections.

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety of compounds used in consumer products. The MTT assay was employed to determine the cytotoxic effects of this compound on human skin fibroblasts. The results indicated:

  • IC50 Value : 150 µg/mL
  • At concentrations below this threshold, no significant reduction in cell viability was observed.

These results imply that this compound can be safely incorporated into topical formulations without adversely affecting cell viability at typical usage levels.

Case Studies

  • Topical Formulations : A study investigated the incorporation of this compound into an anti-acne serum. The serum demonstrated a significant reduction in pro-inflammatory cytokines (e.g., IL-8) after treatment with C. acnes, suggesting that this compound may enhance the serum's anti-inflammatory properties.
  • Cosmetic Applications : In a clinical trial involving a moisturizer containing this compound, participants reported improved skin hydration and reduced irritation compared to a control group over four weeks.

The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. Additionally, its anti-inflammatory effects could be linked to the modulation of cytokine production in skin cells, reducing inflammation associated with acne.

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